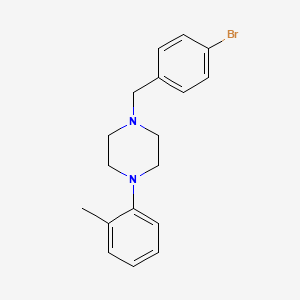![molecular formula C16H18N2O2S B5729847 N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5729847.png)
N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide, also known as IBTP, is a chemical compound that has been studied extensively for its potential applications in scientific research. IBTP belongs to the class of compounds known as thiophene carboxamides, which have been shown to possess a wide range of biological activities. In
Wissenschaftliche Forschungsanwendungen
N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro. In neuroscience, this compound has been shown to modulate the activity of ion channels and receptors, making it a potential candidate for the treatment of neurological disorders. In drug discovery, this compound has been used as a scaffold for the development of new compounds with improved biological activity.
Wirkmechanismus
The exact mechanism of action of N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. In neuroscience, this compound has been shown to modulate the activity of ion channels and receptors, which are involved in the transmission of signals in the nervous system.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of topoisomerase II. In the nervous system, this compound has been shown to modulate the activity of ion channels and receptors, which can affect synaptic transmission and neuronal excitability. This compound has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be improved through recrystallization. It has a wide range of potential applications in scientific research, including cancer research, neuroscience, and drug discovery. However, there are also limitations to its use. This compound is a relatively new compound, and its biological activity and toxicity have not been fully characterized. Its mechanism of action is not fully understood, and more research is needed to determine its potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide. One area of research is the development of new compounds based on the this compound scaffold with improved biological activity and selectivity. Another area of research is the characterization of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of cancer and neurological disorders. Additionally, more research is needed to determine the toxicity and potential side effects of this compound, which will be important for its future use in scientific research.
Synthesemethoden
N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-methylthiophene with isobutyryl chloride to form 2-methylthiophene-3-carbonyl chloride. This intermediate is then reacted with 4-aminophenyl to obtain this compound. The purity of the compound can be further improved by recrystallization.
Eigenschaften
IUPAC Name |
N-[2-methyl-4-(2-methylpropanoylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-10(2)15(19)17-12-6-7-13(11(3)9-12)18-16(20)14-5-4-8-21-14/h4-10H,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLLJIAHTRKMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5729773.png)

![1-ethyl-5-{[(4-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5729787.png)

![N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5729792.png)
![3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5729802.png)
![N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5729807.png)
![N-[5-(2-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5729809.png)

![2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5729814.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide](/img/structure/B5729815.png)
![2-(3,4-dichlorophenyl)-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5729840.png)
